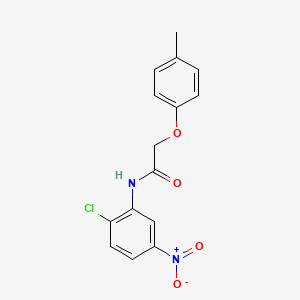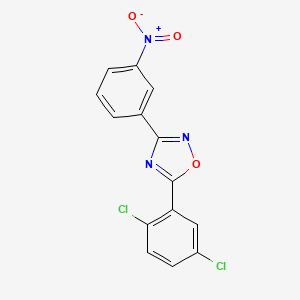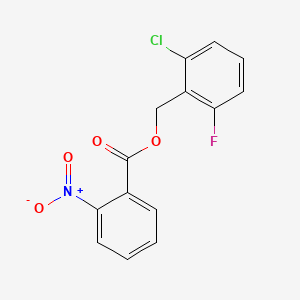
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, commonly known as Nitrophenylpentadienoate (NPP), is a synthetic compound that has gained significant attention in the scientific community due to its potential in various research applications. NPP is a member of the nitrophenyl family, which has been widely studied for its unique properties and potential applications in biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis by interfering with the biosynthesis of peptidoglycan. N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has also been shown to disrupt the cell membrane of certain pathogens, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial growth, the induction of oxidative stress, and the modulation of immune function. N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is its potent antimicrobial activity, which makes it a valuable tool for studying bacterial and fungal pathogens in the laboratory. However, N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide also has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous properties.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, including the development of new antibiotics based on its structure and the investigation of its potential applications in the treatment of inflammatory diseases. Other possible future directions include the study of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide's effects on the gut microbiome and the investigation of its potential as a therapeutic agent for cancer treatment.
In conclusion, N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, or N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has potent antimicrobial activity, anti-inflammatory properties, and potential applications in the treatment of various diseases. Further research on N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Métodos De Síntesis
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide involves the reaction of 2-chloro-5-nitroaniline with 4-methylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with acetic anhydride and sodium acetate to form N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide. The synthesis of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have potent antimicrobial activity against a wide range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-2-5-12(6-3-10)22-9-15(19)17-14-8-11(18(20)21)4-7-13(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBXPBYCXIIMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5832054.png)

![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B5832088.png)
![(2-chloro-4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5832102.png)
![2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole](/img/structure/B5832103.png)
![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832114.png)

